

Spectroscopic Profile of 5-Hydroxyvanillin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Hydroxyvanillin

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the key aromatic compound, **5-Hydroxyvanillin**. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including detailed experimental protocols and tabulated spectral data for streamlined analysis and characterization.

Introduction

5-Hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde) is a phenolic aldehyde that serves as a significant building block in the synthesis of various pharmaceutical compounds and as a valuable flavoring agent. Its chemical structure, featuring hydroxyl, methoxy, and aldehyde functional groups on a benzene ring, gives rise to a distinct spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is crucial for unambiguous identification, purity assessment, and understanding its role in chemical reactions. This technical guide presents a consolidated overview of the spectroscopic data for **5-Hydroxyvanillin**, complete with experimental methodologies to aid in its practical application.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for **5-Hydroxyvanillin**, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR spectra of **5-Hydroxyvanillin** provide precise information about the chemical environment of each proton and carbon atom.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **5-Hydroxyvanillin** is characterized by distinct signals for the aldehydic proton, aromatic protons, methoxy protons, and hydroxyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.71	Singlet	1H	-CHO
7.05	Doublet	1H	Ar-H
6.85	Doublet	1H	Ar-H
5.8 (broad)	Singlet	2H	Ar-OH
3.85	Singlet	3H	-OCH ₃

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the chemical shifts of all eight carbon atoms in the **5-Hydroxyvanillin** molecule.

Chemical Shift (δ) ppm	Assignment
191.5	C=O (Aldehyde)
149.0	C-OCH ₃
146.2	C-OH
138.5	C-OH
128.0	C-CHO
115.8	Ar-CH
108.5	Ar-CH
56.5	-OCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Hydroxyvanillin** shows characteristic absorption bands for its hydroxyl, aldehyde, and aromatic functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H Stretch (Phenolic)
2850-2750	Medium	C-H Stretch (Aldehydic)
1680-1660	Strong	C=O Stretch (Aldehydic)
1600-1450	Medium	C=C Stretch (Aromatic)
1280-1150	Strong	C-O Stretch (Aryl Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **5-Hydroxyvanillin** would show a molecular ion peak corresponding to its molecular weight (168.15 g/mol).

m/z	Relative Intensity (%)	Assignment
168	100	[M] ⁺ (Molecular Ion)
167	80	[M-H] ⁺
139	60	[M-CHO] ⁺
111	40	[M-CHO-CO] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below to ensure reproducibility and accuracy.

NMR Spectroscopy

Sample Preparation: A 10-20 mg sample of **5-Hydroxyvanillin** is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-220 ppm.

- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet Method: A small amount of finely ground **5-Hydroxyvanillin** (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of **5-Hydroxyvanillin** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

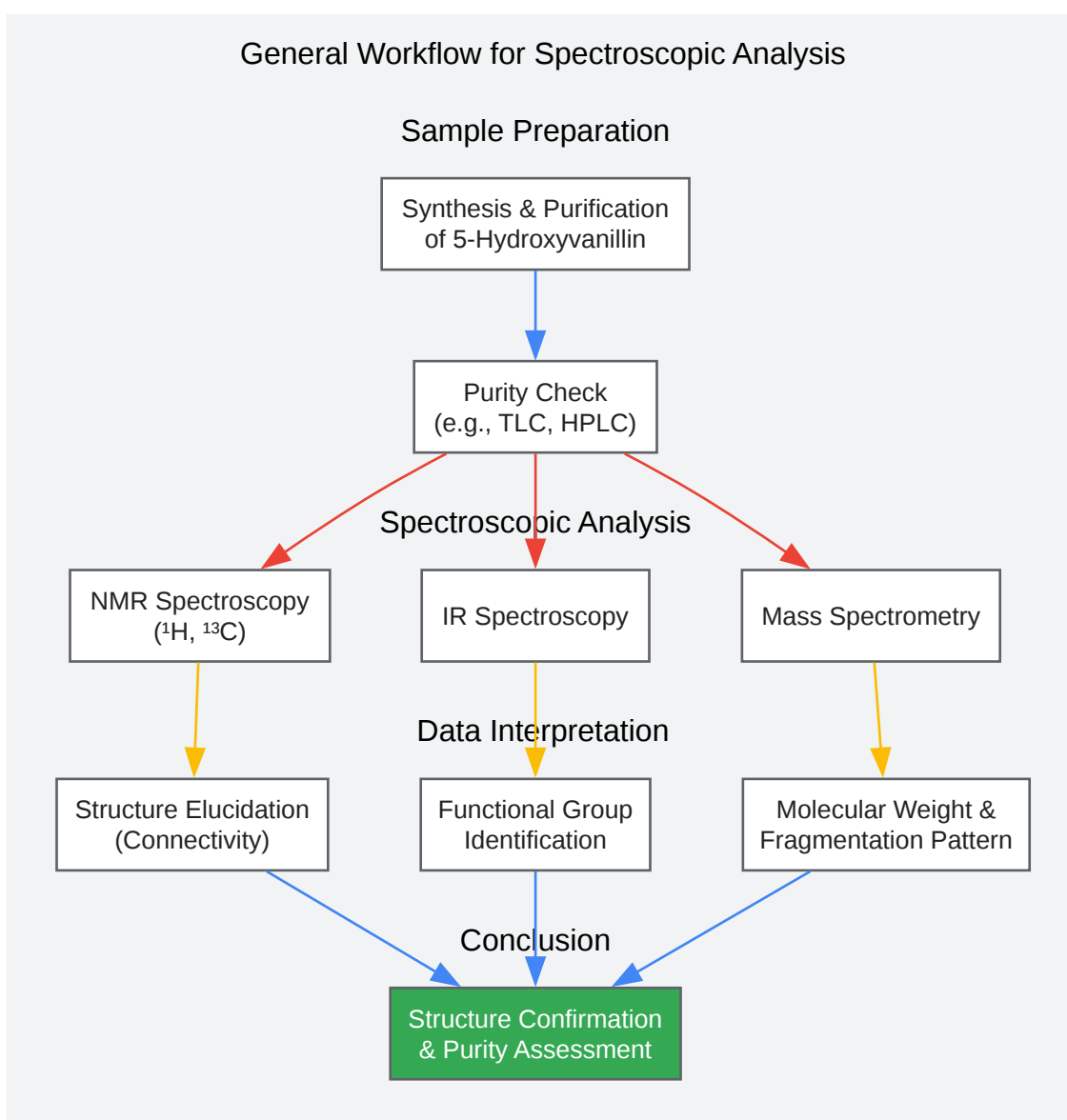
Instrumentation and Parameters:

- Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

- Ionization Mode: Positive or negative ion mode can be used, depending on the desired information.
- Mass Range: A scan range of m/z 50-500 is typically sufficient.
- Data Acquisition: Data is acquired in full scan mode to obtain the mass spectrum. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **5-Hydroxyvanillin**.



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Caption: Workflow for Spectroscopic Analysis.

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